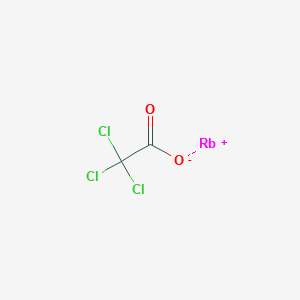
Rubidium Trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A strong acid used as a protein precipitant in clinical chemistry and also as a caustic for removing warts.
Aplicaciones Científicas De Investigación
Extraction and Utilization
Rubidium, including its derivatives like rubidium trichloroacetate, is known for its unique properties such as softness, ductility, malleability, strong chemical, and photo-emissive activity, which make it valuable in various applications. These applications range from optical and laser technology, electronics, telecommunications, biomedical, space technology, to academic research, especially in quantum mechanics-based computing devices. However, extracting rubidium from natural resources like lithium or cesium-rich minerals and natural brines is challenging due to the need for complex physical and chemical treatments (B. Ertan, 2017).
In Photovoltaic Cells
Rubidium has been explored in photovoltaic applications. Specifically, rubidium multication perovskite cells show improved crystallinity and defect migration suppression, leading to higher efficiency and light stability. This technology has demonstrated significant potential in enhancing the efficiency of perovskite-silicon tandem solar cells (The Duong et al., 2017).
In Nuclear Physics and Spectroscopy
Research on rubidium isotopes, like 98Rb, contributes significantly to the understanding of nuclear physics. Studies involving laser spectroscopy of rubidium at facilities like TRIUMF have enabled the observation of nuclear states in rubidium isotopes, contributing to knowledge in fields like quantum computation and atomic clocks (T. Procter et al., 2015).
In Biological Research
In biological research, rubidium ions have been used in protein phasing. For example, X-ray anomalous scattering from rubidium ions bound to protein surfaces has been utilized in the structural determination of proteins, indicating its usefulness in macromolecular studies (S. Korolev et al., 2001).
In Environmental and Ecological Studies
Rubidium's use extends to environmental and ecological studies. It has been used as a marker to study the dispersal of aquatic insects, demonstrating its utility in understanding ecological interactions and behaviors (John C. Payne & J. Dunley, 2002).
Propiedades
Fórmula molecular |
C2Cl3O2R |
|---|---|
Peso molecular |
247.84 g/mol |
Nombre IUPAC |
rubidium(1+);2,2,2-trichloroacetate |
InChI |
InChI=1S/C2HCl3O2.Rb/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
Clave InChI |
JJNDGUKMSFVFQT-UHFFFAOYSA-M |
SMILES canónico |
C(=O)(C(Cl)(Cl)Cl)[O-].[Rb+] |
Sinónimos |
Acid, Trichloroacetic Acide trichloracetique Rubidium Trichloroacetate Sodium Trichloroacetate trichloracetique, Acide Trichloroacetate, Rubidium Trichloroacetate, Sodium Trichloroacetic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



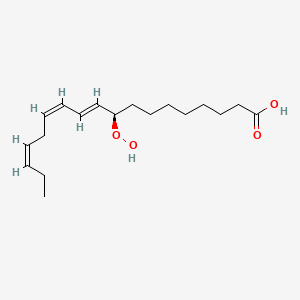
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride](/img/structure/B1260789.png)
![Sodium 6-(1-hydroxyethyl)-7-oxo-3-(oxolan-2-YL)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260791.png)
![(3S,3'S,4'R,5'S)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1260793.png)
![N-[4-(Trifluoromethyl)phenyl]glycine](/img/structure/B1260794.png)
![2-[Carbamimidoyl(methyl)amino]ethanesulfonic acid](/img/structure/B1260795.png)
![(3E,7aS,12aR)-6-hydroxy-3-(1H-imidazol-4-ylmethylidene)-12-methoxy-7a-(2-methylbut-3-en-2-yl)-7a,12-dihydro-1H,5H-imidazo[1',2':1,2]pyrido[2,3-b]indole-2,5(3H)-dione](/img/structure/B1260797.png)
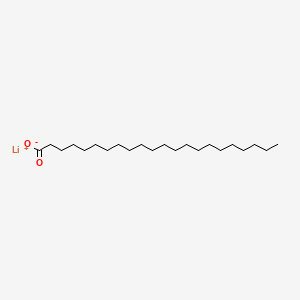
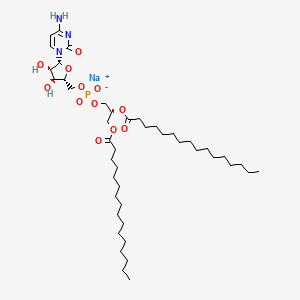
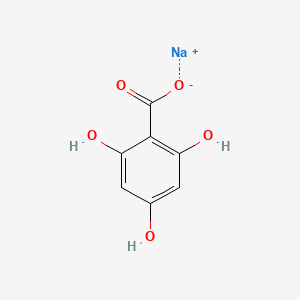


![3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid](/img/structure/B1260807.png)
